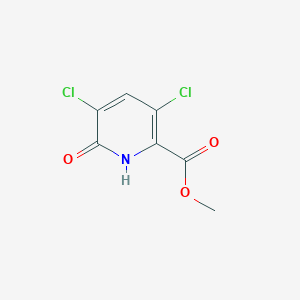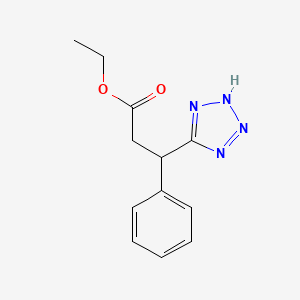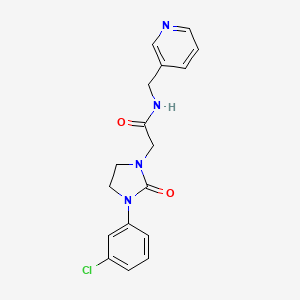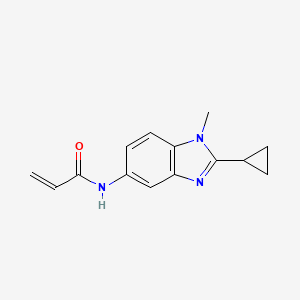
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate” is a chemical compound with the molecular formula C22H14ClFO3 . It is also known as “4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 2-fluorobenzoate” or "Benzoic acid, 2-fluoro-, 4-[3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]phenyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one was achieved using an eco-friendly catalyst and a green chemistry approach . The reaction involved the condensation of 3-acetyl coumarin with 4-chloro benzaldehyde through Claisen–Schmidt condensation .Molecular Structure Analysis
The molecular structure of this compound includes a benzoic acid moiety, a fluorobenzenecarboxylate moiety, and a chlorophenylacryloyl moiety . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate” is 380.8 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.科学的研究の応用
Drug Delivery Systems
Research indicates the use of polymers involving 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate and related compounds in the development of drug delivery systems. Hydrogels prepared from 2-hydroxyethyl acrylate and 2-hydroxypropyl methacrylate monomers using related crosslinkers demonstrated controlled drug release rates influenced by factors such as crosslinking density, drug loading percentage, monomer type, and medium pH (Arun & Reddy, 2005). Similar studies on porous hydrogels formed by copolymerizing 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate with acrylate-based crosslinkers revealed the significant role of monomer, crosslinker percentage, drug-loading percentage, and pH in controlling drug release (Arun & Reddy, 2005).
Crystallographic Studies
The compound’s crystal structure, including intermolecular interactions and molecular conformation, has been analyzed through X-ray diffraction studies. This research provides valuable insights into the compound's structural aspects, which are crucial for understanding its interactions and reactivity in various applications (Mahawer, Singh, & Agarwal, 2013).
Pharmacological Evaluation
Certain derivatives of the compound have been synthesized and evaluated for their pharmacological properties, such as antimicrobial activity. These studies contribute to the exploration of the compound's potential in developing new therapeutic agents (Kumar, Kumar, & Khan, 2020).
Spectroscopic Characterization and Reactivity Studies
Research involving spectroscopic characterization and reactivity studies of acrylonitrile derivatives, including those related to 4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate, provides deep insights into their structural and electronic properties. Such studies are vital for understanding the compound's behavior in various chemical environments and its potential applications in material science and organic electronics (Percino, Chapela, Pérez-Gutiérrez, Cerón, & Soriano, 2011).
特性
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFO3/c23-17-5-3-4-15(14-17)8-13-21(25)16-9-11-18(12-10-16)27-22(26)19-6-1-2-7-20(19)24/h1-14H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLQEIKPJKNIFV-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(3-Chlorophenyl)acryloyl)phenyl 2-fluorobenzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-(methylthio)phenyl)propanamide](/img/structure/B2451817.png)


![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451822.png)

![8-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]sulfonylquinoline](/img/structure/B2451825.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2451829.png)

![1-(4-bromophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2451831.png)


